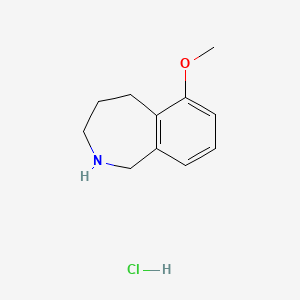

6-Methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine;hydrochloride, commonly known as SKF-82958, is a synthetic compound that belongs to the class of benzazepines. It is widely used in scientific research for its unique pharmacological properties.

Scientific Research Applications

Cancer Research

This compound has shown potential in cancer research, particularly in the design and synthesis of novel anti-cancer agents. Small molecule inhibitors that include structures similar to 6-Methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine have been reported to inhibit the proliferation of various tumor cell lines . These inhibitors often target specific pathways or proteins associated with cancer progression, such as the c-Met receptor .

Neuroscience

In neuroscience, derivatives of this compound may be involved in the study of neurohormones like melatonin. Beta-carbolines, which are structurally related, have been found in various mammalian tissues and are linked to the regulation of body rhythms and functions . Research in this area could lead to a better understanding of sleep disorders and the development of new therapeutic agents.

Pharmacology

Pharmacologically, 6-Methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine;hydrochloride and its analogs can be used to study the activation of imidazoline I(3) binding sites, which are implicated in insulin secretion from the pancreatic beta-cell . This could have implications for diabetes treatment and the development of new drugs that modulate insulin release.

Biochemistry

In biochemistry, the compound’s role is significant in the study of molecular structures and interactions. The vibrational spectra of similar compounds are analyzed to understand their stable conformations, which is crucial for their biological activity . Such studies can inform the design of molecules with desired properties for various biochemical applications.

Molecular Biology

Molecular biology may benefit from the use of this compound in the study of molecular conformations and stability. The compound’s structure can be used to model and simulate the behavior of more complex biological molecules, aiding in the understanding of biological processes at the molecular level .

Medicinal Chemistry

In medicinal chemistry, the compound is valuable for the synthesis of new drugs. Its structure serves as a scaffold for developing new therapeutic agents with specific pharmacological properties. For example, it has been used in the synthesis of anticonvulsant agents, demonstrating the compound’s versatility in drug design .

Mechanism of Action

Target of Action

The primary target of 6-Methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride is the serotonin (5-HT) transporter . This compound inhibits the high-affinity uptake of 5-HT in a competitive manner .

Mode of Action

6-Methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride interacts with its target by binding to the serotonin transporter , thereby inhibiting the reuptake of serotonin . This results in an increased concentration of serotonin in the synaptic cleft, which can lead to prolonged serotonergic activity.

Biochemical Pathways

The affected pathway is the serotonergic system . . The downstream effects of this action can vary widely, as serotonin is involved in numerous physiological processes, including mood regulation, appetite, and sleep.

Result of Action

The molecular and cellular effects of 6-Methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride’s action are primarily related to its impact on the serotonergic system . By increasing the availability of serotonin in the synaptic cleft, it can enhance serotonergic signaling and influence various physiological processes regulated by serotonin .

properties

IUPAC Name |

6-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-13-11-6-2-4-9-8-12-7-3-5-10(9)11;/h2,4,6,12H,3,5,7-8H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGWNQBJHQSAGJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CCCNC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[3-[[(1R,2S,3R,4R)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-4-(3-fluorophenoxy)-3-hydroxycyclopentyl]amino]-3-oxopropyl]carbamate](/img/structure/B2877426.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5-methylthiophene-2-sulfonamide](/img/structure/B2877428.png)

![2-[1-(1-Methyl-5-oxopyrrolidine-3-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2877430.png)

![N-(1,3-benzodioxol-5-yl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2877433.png)

![Methyl 4-(7-fluoro-2-(5-methylisoxazol-3-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2877438.png)

![1-{[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B2877439.png)

![4-[(2-methoxybenzenesulfonamido)methyl]-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B2877441.png)

![3-[4-(4-fluorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}propanamide](/img/no-structure.png)

![1-(Azepan-1-yl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2877447.png)